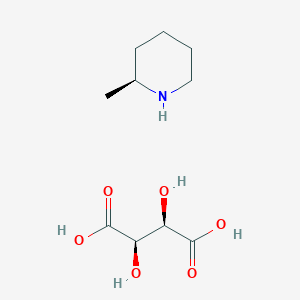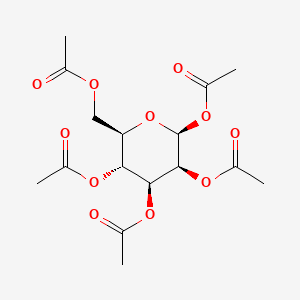
N-(4-Methylbenzyl)-1-butanamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(4-Methylbenzyl)-1-butanamine hydrochloride” are not available, related compounds are often synthesized via substitution reactions . For example, “N-(4-methylbenzyl)benzamide” has been synthesized using FTIR, NMR, and HRMS analytical techniques .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects : A study examined the effects of related compounds, LY042826 and LY393615, which are structurally similar to N-(4-Methylbenzyl)-1-butanamine hydrochloride. These compounds were found to provide significant protection against ischemia-induced hippocampal damage and reduce infarct volume in cerebral ischemia models (C. Hicks, M. Ward, & M. O'Neill, 2000).
Synthetic Technology : Research on N,N-Dimethyl-4-nitrobenzylamine, a related chemical, highlights its importance as an intermediate in organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
Antifungal Agent Analysis : A study on Butenafine, which is similar to N-(4-Methylbenzyl)-1-butanamine hydrochloride, discusses its role as an antifungal agent. The research explores its interaction with cell membrane phospholipids and permeabilization of the fungal cell wall, contributing to its antifungal efficacy and long duration of action (M. Mingeot-Leclercq et al., 2001).
Cytochrome P450-dependent Metabolism : A paper details the stereoselective metabolism of the designer drug MBDB, a structural analog, by cytochrome P450 isozymes. This study contributes to the understanding of how similar compounds are metabolized in the body (M. Meyer, F. Peters, & H. Maurer, 2009).
Extraction and Synthesis Techniques : Research on 4-Tert-butyl-2-(α-methylbenzyl) phenol, a compound related to N-(4-Methylbenzyl)-1-butanamine hydrochloride, explores its use in the extraction of rubidium from brine sources containing lithium (Jiawei Wang, D. Che, & W. Qin, 2015).
Corrosion Inhibition : A study investigates the corrosion inhibiting properties of compounds similar to N-(4-Methylbenzyl)-1-butanamine hydrochloride. These compounds were found to be effective corrosion inhibitors for mild steel in acidic environments (Priyanka Singh & M. Quraishi, 2016).
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-4-9-13-10-12-7-5-11(2)6-8-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWCAOMPSZBIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484392 | |
| Record name | N-(4-METHYLBENZYL)-1-BUTANAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylbenzyl)-1-butanamine hydrochloride | |
CAS RN |
16183-22-5 | |
| Record name | N-(4-METHYLBENZYL)-1-BUTANAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)


